

# A Technical Guide to the Chemical Properties of 2-Methoxyquinoline-6-carbonitrile

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Compound of Interest

Compound Name: 2-Methoxyquinoline-6-carbonitrile

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Abstract: This document provides a comprehensive technical overview of 2-

**Methoxyquinoline-6-carbonitrile**, a key heterocyclic compound in medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, chemical reactivity, and known biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

## **Compound Identification and Structure**

**2-Methoxyquinoline-6-carbonitrile** is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at the C2 position and a nitrile group at the C6 position.[1] This structure makes it a valuable intermediate, particularly in the synthesis of analogs of the tuberculosis drug bedaquiline.[1]



Identifier	Data	Reference
IUPAC Name	2-methoxyquinoline-6- carbonitrile	[2]
CAS Number	99471-68-8	[1][2][3]
Molecular Formula	C11H8N2O	[2][3][4]
Molecular Weight	184.19 g/mol	[2]
Canonical SMILES	COC1=NC2=C(C=C1)C=C(C=C2)C#N	[2]
InChI Key	FYHRFFZLPUDBQQ- UHFFFAOYSA-N	[2]
Synonyms	6-Cyano-2-methoxyquinoline, 2-Methoxy-6- quinolinecarbonitrile	[2]

# **Physicochemical Properties**

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data for **2-Methoxyquinoline-6-carbonitrile** and a closely related isomer are summarized below.



Property	Value	Notes
Melting Point	177-178 °C	Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5]
Boiling Point	362.2 °C at 760 mmHg	Data for isomer 6-Methoxy-2- quinolinecarbonitrile.[5]
Density	1.23 g/cm <sup>3</sup>	Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5]
XLogP3	2.2	A measure of lipophilicity.
Polar Surface Area	45.9 Ų	[2]
Refractive Index	1.627	Data for isomer 6-Methoxy-2-quinolinecarbonitrile.

# **Spectroscopic Profile**

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2-Methoxyquinoline-6-carbonitrile**.



Technique	Key Characteristic Features
IR Spectroscopy	A sharp, strong absorption band is expected for the nitrile (–C≡N) group stretching vibration, typically appearing in the range of 2200–2250 cm <sup>-1</sup> .[1]
<sup>1</sup> H NMR	The methoxy ( $-OCH_3$ ) protons are expected to show a singlet with a chemical shift ( $\delta$ ) around 3.9–4.1 ppm.[1] Aromatic protons on the quinoline ring will appear in the downfield region.
<sup>13</sup> C NMR	The carbon atom of the nitrile (–C≡N) group typically resonates in the range of δ 110–120 ppm.[1] The methoxy carbon will appear further upfield.
Mass Spectrometry	High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The exact mass is 184.063662883 Da.[2] The analysis validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.[1]

# **Chemical Reactivity and Synthesis**

As a functionalized quinoline, this compound undergoes several key reactions and serves as a versatile building block.[1]

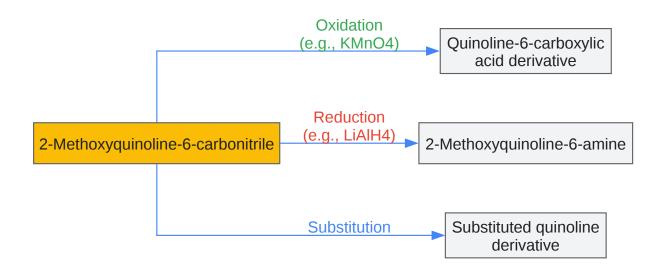
## **Key Chemical Reactions**

- Oxidation: The nitrile and methoxy groups can be sensitive to strong oxidizing agents.
   However, under controlled conditions, oxidation can lead to the formation of quinoline-6-carboxylic acid derivatives.[1] Common oxidizing agents include potassium permanganate.
   [1]
- Reduction: The nitrile group can be reduced to a primary amine (2-Methoxyquinoline-6amine) using powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or through



catalytic hydrogenation (H2/Pd).[1]

• Substitution: The methoxy group at the C2 position can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.[1]



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Key chemical transformations of the title compound.

### **Experimental Protocols**

Protocol 1: Representative Synthesis via Cyanation

This protocol is based on a general method for introducing a nitrile group to a quinoline core.[1]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyquinoline (1 equivalent) in a suitable solvent like dimethylformamide (DMF).
- Reagent Addition: Add a cyanating agent, such as cyanogen bromide (1.1 equivalents), to the solution.
- Base Addition: Slowly add a base, such as sodium hydroxide or potassium carbonate (1.5 equivalents), to the mixture.

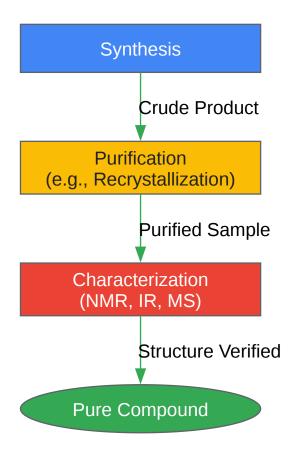


- Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
- Purification: Filter the crude solid product and wash it with water. Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 2-Methoxyquinoline-6carbonitrile.[1]

Protocol 2: Spectroscopic Characterization (NMR)

- Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
- Dissolution: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean NMR tube.
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Interpretation: Process the spectra and integrate the proton signals. Confirm the presence of the methoxy singlet around δ 3.9-4.1 ppm and the characteristic aromatic signals. In the <sup>13</sup>C spectrum, identify the nitrile carbon peak around δ 110-120 ppm.[1]





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General experimental workflow for synthesis and analysis.

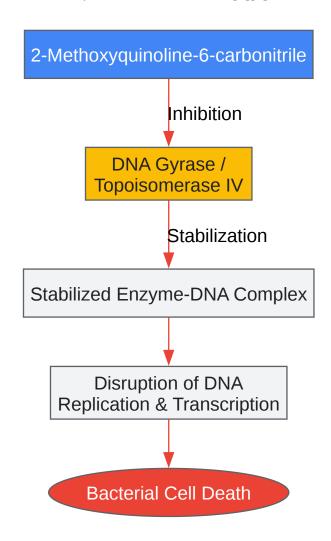
### **Biological Activity and Applications**

Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] **2-Methoxyquinoline-6-carbonitrile** is a significant contributor to this field, primarily as a synthetic intermediate.

- Drug Development: It is a crucial building block for synthesizing more complex heterocyclic compounds used in drug discovery.[1]
- Antimicrobial Research: The quinoline scaffold is known to target bacterial enzymes. This
  compound has been investigated for its potential to inhibit DNA gyrase and topoisomerase
  IV, which are essential for bacterial DNA replication and transcription.[1] This mechanism
  disrupts the bacterial life cycle, leading to cell death, similar to the action of quinolone
  antibiotics.[1]



- Anticancer Properties: Studies suggest that certain quinoline derivatives may induce cell
  cycle arrest and promote apoptosis (programmed cell death) in cancer cells, making them
  candidates for further investigation in oncology.[1]
- Biochemical Probe: Due to its specific structure, it can be used as a molecular probe to study enzyme-substrate interactions in proteomics research.[1][4]



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Proposed mechanism of antimicrobial action.

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